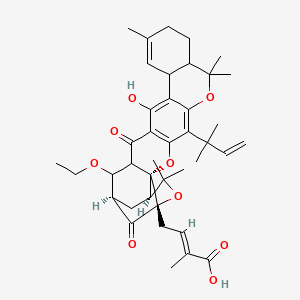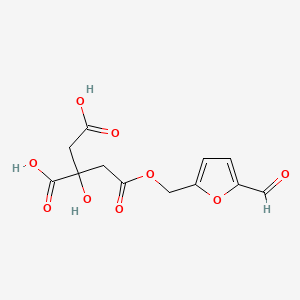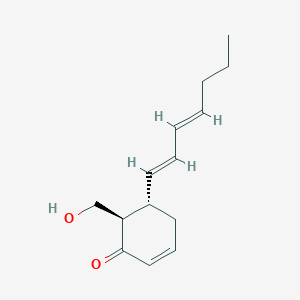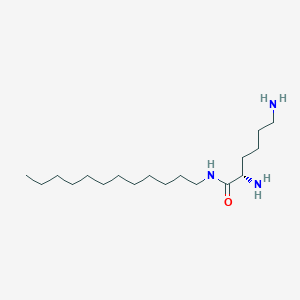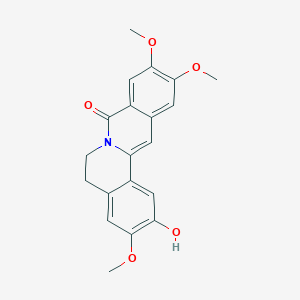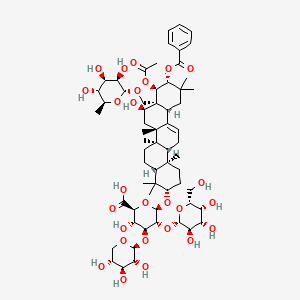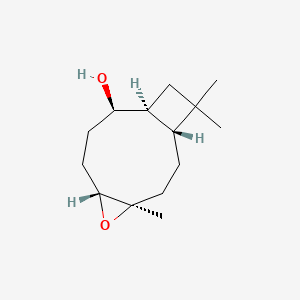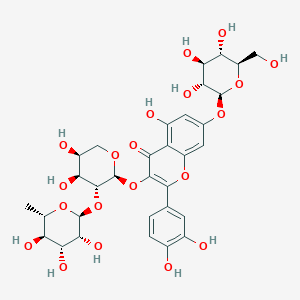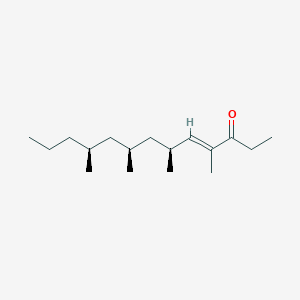
Siphonarienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siphonarienone is a natural product found in Siphonaria pectinata with data available.
Applications De Recherche Scientifique
Efficient and Selective Synthesis Methods
The scientific research on Siphonarienone includes its efficient and selective synthesis. Notably, Magnin-Lachaux et al. (2004) developed a synthesis of Siphonarienolone from Siphonarienal, providing a pathway to Siphonarienone. Galeyeva et al. (2005) further refined this process, demonstrating that both optically pure Siphonarienal and Siphonarienone are accessible from a specific methyl-branched wax ester, showcasing the adaptability of synthesis methods Magnin-Lachaux et al., 2004; Galeyeva et al., 2005.
Divergent and Enantioselective Approaches
Yadav et al. (2013) achieved a divergent synthesis of Siphonarienal, Siphonarienone, and Pectinatone from a common precursor, utilizing an enzymatic desymmetrization approach. This method highlights the versatility and potential of enantioselective synthesis in producing these compounds Yadav et al., 2013.
Stereoselective Synthesis Techniques
The research by Ghanty et al. (2015) and Sabitha et al. (2009) emphasizes the importance of stereoselective synthesis in producing Siphonarienal and Siphonarienone. These methods are critical for ensuring the correct stereochemistry, which is vital for the biological activity and function of these compounds Ghanty et al., 2015; Sabitha et al., 2009.
Catalytic Asymmetric Conjugate Addition
The research by Lum et al. (2008) explores a catalytic asymmetric conjugate addition method for the synthesis of deoxypropionates, demonstrating the synthesis of marine organisms like Siphonarienal and Siphonarienone. This method highlights the potential for highly selective and efficient synthesis strategies Lum et al., 2008.
Pharmacological Studies and Stereochemical Insights
Research by Calter and Liao (2002) not only provided the first total synthesis of Siphonarienolone and Siphonarienedione but also led to stereochemical reassignment of these compounds, demonstrating the intricate relationship between structure, synthesis, and biological activity Calter & Liao, 2002.
Propriétés
Nom du produit |
Siphonarienone |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(E,6S,8S,10S)-4,6,8,10-tetramethyltridec-4-en-3-one |
InChI |
InChI=1S/C17H32O/c1-7-9-13(3)10-14(4)11-15(5)12-16(6)17(18)8-2/h12-15H,7-11H2,1-6H3/b16-12+/t13-,14-,15-/m0/s1 |
Clé InChI |
LRJDUFSHRXSRLR-IZGRLVBXSA-N |
SMILES isomérique |
CCC[C@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/C(=O)CC |
SMILES canonique |
CCCC(C)CC(C)CC(C)C=C(C)C(=O)CC |
Synonymes |
siphonarienone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



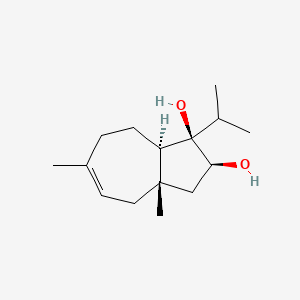
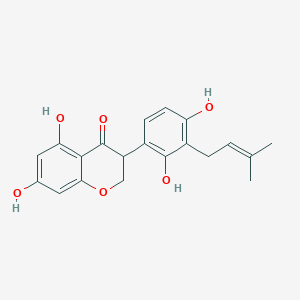
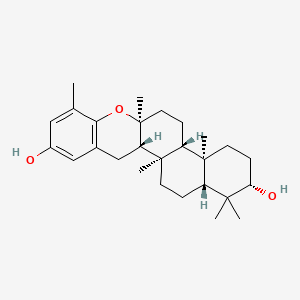
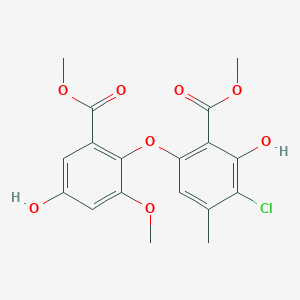
![(1R,3S,9S,23S,32R)-23,32-dihydroxy-15,19-dimethoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B1246233.png)

